
1,1'-ethane-1,2-diyldipyrrolidin-2-one
概要
説明
1,1’-Ethane-1,2-diyldipyrrolidin-2-one is an organic compound with the molecular formula C10H16N2O2 and a molar mass of 196.25 g/mol It is a derivative of pyrrolidinone, characterized by the presence of two pyrrolidin-2-one rings connected by an ethane-1,2-diyl bridge
作用機序
Target of Action
Similar compounds have been known to exhibit psychotropic and cerebroprotective effects , suggesting potential targets within the central nervous system.
Mode of Action
It’s known that similar compounds can alter the condition of the lipid membrane , which could potentially influence the activity of membrane-bound proteins and receptors.
Biochemical Pathways
Given its structural similarity to other 2-oxopyrrolidinylacetamides, it might be involved in pathways related to central nervous system function .
Pharmacokinetics
Similar compounds are known to be used in the preparation of n-substituted-2-oxopyrrolidinylacetamides, which have anticonvulsant activities . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
Similar compounds are known to exhibit psychotropic and cerebroprotective effects , suggesting that it might have a similar impact on cellular function and signaling within the central nervous system.
Action Environment
It’s worth noting that the rate of alkylation of similar compounds can be influenced by temperature , which could potentially affect the compound’s action and stability.
生化学分析
Biochemical Properties
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with chiral stationary phases, which are used in the separation of enantiomers . This interaction is crucial for understanding the compound’s role in biochemical processes. Additionally, 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one may interact with other biomolecules, affecting their function and stability.
Cellular Effects
The effects of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and function of certain proteins within cells, thereby altering cellular responses and metabolic activities . These effects are critical for understanding how this compound can be utilized in therapeutic applications.
Molecular Mechanism
At the molecular level, 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to certain proteins and enzymes is essential for its biochemical activity . Understanding these interactions provides insights into its potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different solvents and conditions can affect its efficacy and safety in in vitro and in vivo studies . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular and metabolic processes changes significantly with dosage . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the production of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-ethane-1,2-diyldipyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the pyrrolidin-2-one rings attack the carbon atoms of the ethylene dibromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’-ethane-1,2-diyldipyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1’-Ethane-1,2-diyldipyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
科学的研究の応用
1,1’-Ethane-1,2-diyldipyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties
類似化合物との比較
Similar Compounds
- 1,1’- (1,2-dihydroxyethane-1,2-diyl)dipyrrolidin-2-one
- 1,1’- (1,4-phenylene)dipyrrolidine-2,5-dione
- 4,4’- (ethane-1,1-diyl)diphenol
- 1,1’- (butane-1,4-diyl)dipyridin-2 (1H)-one
- 1,2-dicyclohexyl-ethane-1,2-diol
- 3,3’- (ethane-1,2-diyl)diphenol
- 1,1’- (propane-1,3-diyl)dipyridin-2 (1H)-one
- 2,2’- (2-methylpropane-1,1-diyl)dicyclohexane-1,3-dione
- 1,1-diphenyl-butane-1,2-diol
- 1,1-diphenyl-butane-1,4-diol
Uniqueness
1,1’-Ethane-1,2-diyldipyrrolidin-2-one is unique due to its specific structural features, such as the ethane-1,2-diyl bridge connecting two pyrrolidin-2-one rings. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-3-1-5-11(9)7-8-12-6-2-4-10(12)14/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMPMUEKXNYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547387 | |
| Record name | 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15395-91-2 | |
| Record name | 1,1'-(Ethane-1,2-diyl)di(pyrrolidin-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


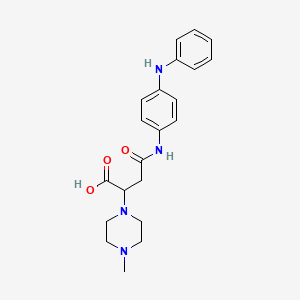


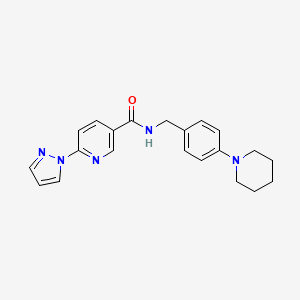
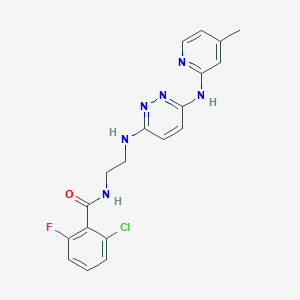
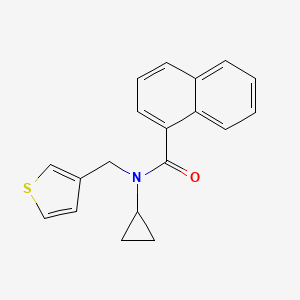
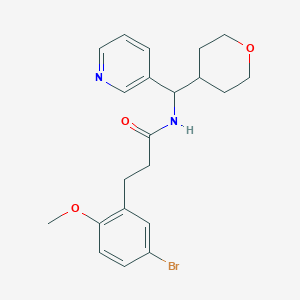
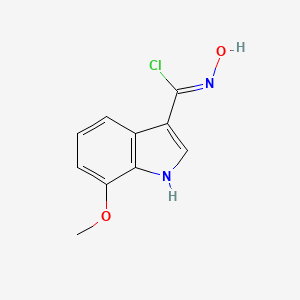

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3020950.png)

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

